molecular formula C21H24N4O2S B2880675 1-(4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)-N-propylpiperidine-3-carboxamide CAS No. 1243089-62-4

1-(4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)-N-propylpiperidine-3-carboxamide

Cat. No.: B2880675
CAS No.: 1243089-62-4
M. Wt: 396.51
InChI Key: NFGBTEPTHZWRDY-UHFFFAOYSA-N
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Description

This compound features a thieno[3,2-d]pyrimidine core fused with a 4-oxo-3,4-dihydro scaffold, substituted at position 2 with an N-propylpiperidine-3-carboxamide moiety and at position 7 with a phenyl group.

Properties

IUPAC Name

1-(4-oxo-7-phenyl-3H-thieno[3,2-d]pyrimidin-2-yl)-N-propylpiperidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N4O2S/c1-2-10-22-19(26)15-9-6-11-25(12-15)21-23-17-16(14-7-4-3-5-8-14)13-28-18(17)20(27)24-21/h3-5,7-8,13,15H,2,6,9-12H2,1H3,(H,22,26)(H,23,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFGBTEPTHZWRDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)C1CCCN(C1)C2=NC3=C(C(=O)N2)SC=C3C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Analogues in Pyrimidine and Thienopyrimidine Families

Key Compounds for Comparison :
  • 4-(1H-Indol-3-yl)-6-methyl-N-(4-nitrophenyl)-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide ()
  • 6-(4-Fluorophenyl)-2-oxo-4-(quinolin-2-yl)-1,2-dihydropyridine-3-carbonitrile ()
  • N3-(1-(3,5-Dimethyl)adamantyl)-4-oxo-1-pentyl-1,4-dihydro-[1,5]-naphthyridine-3-carboxamide ()
Structural Differences :
Feature Target Compound Analogues ( & 3)
Core Structure Thieno[3,2-d]pyrimidine with 4-oxo-3,4-dihydro modification Pyrimidine () or naphthyridine () scaffolds
Substituents Phenyl (C7), N-propylpiperidine-3-carboxamide (C2) Varied: nitro groups, fluorophenyl, adamantyl, or quinoline moieties (e.g., )
Bioactive Moieties Piperidine carboxamide (potential CNS penetration) Thioxo groups (), adamantyl (lipophilic bulk) ()

Pharmacological and Physicochemical Comparisons

Physicochemical Properties :
Property Target Compound (Predicted) Analogues (Reported)
LogP ~3.5 (piperidine enhances solubility) Higher for adamantyl derivatives (e.g., 67 in : LogP ~5.2 )
Melting Point Likely 200–250°C (based on core structure) : 180–220°C for pyrimidine derivatives
Spectroscopic Data IR: ~1700 cm⁻¹ (C=O stretch) : IR peaks at 1680–1720 cm⁻¹ (C=O/N-H)

Assay Compatibility and Screening

The SRB assay () is a robust method for cytotoxicity screening, applicable to thienopyrimidines and their analogues. Key advantages include:

  • Linearity : Validated for 1,000–10,000 cells/well, suitable for dose-response studies .
  • Sensitivity : Superior to Bradford/Lowry assays, detecting subconfluent cell densities . This method could evaluate the target compound’s cytotoxicity relative to ’s nitrophenyl derivatives.

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